molecular formula C9H17NO3 B12426565 2-Amino-8-oxononanoic acid

2-Amino-8-oxononanoic acid

Cat. No.: B12426565
M. Wt: 187.24 g/mol
InChI Key: JPTXVWCBMWCZEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-8-oxononanoic acid can be synthesized through the decarboxylative condensation of L-alanine with pimeloyl-CoA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase. This reaction is stereospecific and requires pyridoxal phosphate as a cofactor .

Industrial Production Methods: Escherichia coli. This allows for the incorporation of the amino acid into proteins for various research applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-oxononanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms with hydroxyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-8-oxononanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-8-oxononanoic acid involves its incorporation into proteins through the action of 8-amino-7-oxononanoate synthase. This enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA, forming 8-amino-7-oxononanoate. The enzyme’s activity is dependent on pyridoxal phosphate, which acts as a cofactor . The compound’s incorporation into proteins allows for site-specific labeling and modification, facilitating various biochemical studies .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-8-oxononanoic acid

InChI

InChI=1S/C9H17NO3/c1-7(11)5-3-2-4-6-8(10)9(12)13/h8H,2-6,10H2,1H3,(H,12,13)

InChI Key

JPTXVWCBMWCZEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCC(C(=O)O)N

Origin of Product

United States

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